4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-D]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound shares a similar pyrimidine core but differs in the presence of a mercapto group instead of a thieno ring.
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-D]pyrimidine: Similar in structure but with a thiophen-2-yl group instead of a propan-2-yl group.
Uniqueness
4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and propan-2-yl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-D]pyrimidine is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to the thienopyrimidine class, which has garnered attention for its diverse pharmacological properties. The focus of this article is to summarize the biological activity of this compound based on available research findings.
Basic Information
- CAS Number : 1019373-50-2
- Molecular Formula : C11H13ClN2S
- Molecular Weight : 240.75 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a chloro and dimethyl substituent.
Research indicates that compounds in the thienopyrimidine class, including this compound, may exert their biological effects through inhibition of specific kinases and other targets involved in cellular signaling pathways.
Antimicrobial Activity
A study highlighted the potential of thienopyrimidines in targeting Helicobacter pylori, a bacterium associated with gastric diseases. The compound demonstrated selective inhibition against H. pylori, suggesting its utility in treating infections resistant to conventional therapies. The IC50 values reported for related thienopyrimidines were around 1.55 μM and 1.72 μM, indicating moderate potency against this pathogen .
Anticancer Properties
Thienopyrimidines have also been explored for their anticancer properties. A related study showed that structural modifications in thienopyrimidine derivatives led to enhanced activity against various cancer cell lines. The compounds exhibited significant inhibition of tumor cell proliferation, with some derivatives achieving IC50 values below 5 nM against specific cancer targets .
Inhibition of Kinases
The compound has shown promise in inhibiting receptor tyrosine kinases (RTKs), particularly those involved in cancer progression and metastasis. For instance, studies have reported that certain thienopyrimidine derivatives selectively inhibit CSF1R (Colony-Stimulating Factor 1 Receptor), which plays a crucial role in macrophage differentiation and function . This selectivity could lead to reduced side effects compared to less targeted therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR of thienopyrimidine derivatives is essential for optimizing their biological activity. Modifications at various positions on the thienopyrimidine ring have been systematically studied:
Substituent Position | Modification | Effect on Activity |
---|---|---|
5 | Methyl group addition | Increased potency against CSF1R |
6 | Halogen substitution | Enhanced selectivity for specific kinases |
2 | Alkyl chain extension | Improved solubility and metabolic stability |
These findings suggest that careful design of substituents can significantly enhance the therapeutic profile of thienopyrimidine derivatives.
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening study, several thienopyrimidine compounds were tested against H. pylori. Two lead compounds were identified with IC50 values indicating strong inhibitory effects specifically on H. pylori without affecting beneficial gut microbiota . This selectivity is crucial for developing narrow-spectrum antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments evaluated the cytotoxic effects of various thienopyrimidine derivatives on different cancer cell lines. One derivative showed an IC50 value of 0.16 μM against a breast cancer cell line, demonstrating significant potential as an anticancer agent . Further studies are needed to explore its mechanism and efficacy in vivo.
Properties
Molecular Formula |
C11H13ClN2S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-5(2)10-13-9(12)8-6(3)7(4)15-11(8)14-10/h5H,1-4H3 |
InChI Key |
HNFPDBHOJBSJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(C)C)Cl)C |
Origin of Product |
United States |
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